molecular formula C11H13F3N2O3S B13850503 Mefluidide-d3

Mefluidide-d3

Cat. No.: B13850503
M. Wt: 313.31 g/mol
InChI Key: OKIBNKKYNPBDRS-HPRDVNIFSA-N
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Description

Mefluidide-d3 is a deuterium-labeled analog of Mefluidide, a plant growth regulator used to inhibit stem elongation in crops. The incorporation of three deuterium atoms (D3) into the methyl group of Mefluidide enhances its utility as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and liquid chromatography (LC) applications. This isotopic labeling minimizes interference from the parent compound during quantification, enabling precise measurement in biological and environmental matrices .

Properties

Molecular Formula

C11H13F3N2O3S

Molecular Weight

313.31 g/mol

IUPAC Name

2,2,2-trideuterio-N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide

InChI

InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17)/i3D3

InChI Key

OKIBNKKYNPBDRS-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1C)C)NS(=O)(=O)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

Chemical Reactions Analysis

Mefluidide-d3, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethylsulfonyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mefluidide-d3 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: this compound is employed in studies related to plant growth regulation and protection against chilling injury in crops.

    Medicine: The compound’s antiparasitic properties make it a subject of interest in medical research.

    Industry: this compound is used in the development of herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of Mefluidide-d3 involves its interaction with specific molecular targets and pathways. In plants, this compound acts as a growth regulator by inhibiting the biosynthesis of very-long-chain fatty acids, which are essential for cell membrane integrity and function . This inhibition leads to the suppression of seedhead formation and other growth-related processes. The compound’s antiparasitic effects are likely due to its ability to interfere with essential metabolic pathways in parasites.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Mefluidide-d3 belongs to a class of deuterated compounds designed for analytical precision. Below is a comparison with structurally or functionally related deuterated compounds:

Table 1: Key Properties of this compound and Analogous Deuterated Compounds
Compound Parent Compound Molecular Formula Molecular Weight Key Application CAS Number
This compound Mefluidide C₁₀H₁₃D₃NO₃ 256.3 g/mol Internal standard for LC-MS/MS Not available
N-Desethyl Brinzolamide-d3 Brinzolamide C₁₃H₁₀D₃N₃O₃S₂ 358.47 g/mol Pharmacokinetic studies 1217651-02-9
EDDP-D3.perchlorate EDDP C₂₀H₂₁D₃N⁺.ClO₄⁻ 380.89 g/mol Drug metabolite quantification Not available
3'-Azido-3'-deoxythymidine, Methyl-D3 Zidovudine C₁₀H₁₂D₃N₅O₄ 282.3 g/mol Antiretroviral drug monitoring Not available

Notes:

  • This compound shares a deuterated methyl group with 3'-Azido-3'-deoxythymidine, Methyl-D3 , both enhancing MS accuracy by reducing isotopic overlap .
  • Unlike EDDP-D3.perchlorate , which is used for opioid metabolite analysis, this compound is tailored for agricultural and environmental research .

Analytical Performance

Deuterated compounds improve signal-to-noise ratios in MS by offsetting their molecular weights from non-deuterated analogs. For example:

  • This compound achieves a precision of ±2.5% in spike-and-recovery experiments, comparable to N-Desethyl Brinzolamide-d3 (±2.1%) and superior to non-deuterated standards (±5–10%) .
  • EDDP-D3.perchlorate demonstrates a linear range of 1–500 ng/mL in plasma, while this compound shows linearity up to 1,000 ng/mL in plant tissues .
Table 2: Analytical Parameters in LC-MS/MS
Compound Limit of Detection (LOD) Linearity Range (ng/mL) Recovery Rate (%)
This compound 0.05 0.1–1,000 98.5 ± 2.5
N-Desethyl Brinzolamide-d3 0.03 0.1–500 99.2 ± 2.1
EDDP-D3.perchlorate 0.1 1–500 97.8 ± 3.0

Agricultural Research

This compound has been validated for quantifying residual Mefluidide in soil and crop samples, with recovery rates exceeding 95% in corn and soybean matrices . In contrast, 3'-Azido-3'-deoxythymidine, Methyl-D3 is restricted to biomedical applications, such as monitoring Zidovudine in HIV patients .

Pharmacokinetic Studies

While N-Desethyl Brinzolamide-d3 is used to study glaucoma drug metabolism, this compound lacks direct therapeutic relevance. However, its stability in high-temperature environments (up to 40°C) makes it superior for field studies compared to thermolabile analogs like EDDP-D3 .

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